1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride
Description
1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 1195671-98-7) is a pyrazole-based organic compound with the molecular formula C₁₁H₁₄ClN₃ and a molecular weight of 223.70 g/mol . Its structure comprises a pyrazole ring substituted with a benzyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 5-position, protonated as a hydrochloride salt. This salt form enhances solubility in polar solvents, making it advantageous for pharmaceutical applications .
The compound is synthesized via condensation reactions involving benzyl hydrazine dihydrochloride and ketones or aldehydes, as described in a representative procedure yielding a 98% isolated product under optimized conditions . Its ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.40–7.27 ppm), a pyrazole proton (δ 5.57 ppm), and a methyl group (δ 2.18 ppm), confirming structural integrity .
Properties
IUPAC Name |
2-benzyl-5-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10;/h2-7H,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOXGHMVJAXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazoles .
Scientific Research Applications
Scientific Research Applications
1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride has diverse applications across several scientific domains:
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of substituted pyrazoles and other derivatives.
Biology
- Biological Activity : The compound exhibits potential biological activities, including:
- Antimicrobial Properties : Demonstrated antibacterial and antifungal activities, making it a candidate for antimicrobial therapies .
- Anticancer Potential : Certain derivatives have shown submicromolar antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents. For example, studies on pancreatic cancer cells (MIA PaCa-2) revealed efficacy surpassing traditional inhibitors like erlotinib .
- Autophagy Modulation : It has been identified as a modulator of autophagy, influencing cellular metabolism and gene expression profiles under nutrient-replete conditions .
Medicine
- Therapeutic Applications : The compound is being investigated as a potential drug candidate for various therapeutic applications. Its ability to interact with specific molecular targets allows it to modulate enzyme activities and receptor functions.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibit significant antiproliferative effects in cancer cell lines. Specifically, certain derivatives reduced mTORC1 activity and increased autophagy levels—critical pathways in cancer cell survival .
- Antimicrobial Efficacy : Research has highlighted the compound's antibacterial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .
- Autophagy and Cancer Therapy : Another study indicated that the compound could disrupt autophagic flux while increasing basal autophagy levels, which may be leveraged for therapeutic strategies targeting cancer cells under metabolic stress .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Synthesis of heterocycles | Used as a building block for complex compounds |
| Biology | Antimicrobial & anticancer | Exhibits notable antibacterial activity; shows antiproliferative effects in cancer cells |
| Medicine | Drug development | Investigated for various therapeutic applications; modulates enzyme and receptor activities |
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a detailed comparison of 1-benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparisons
Structural Modifications and Solubility: The hydrochloride salt of 1-benzyl-3-methyl-1H-pyrazol-5-amine offers superior solubility in polar solvents compared to its free base (CAS: 1134-82-3), which is critical for bioavailability in drug formulations .
Biological Activity :
- A-674563 hydrochloride demonstrates selective kinase inhibition due to its extended heterocyclic framework (indazole and pyridine moieties), unlike the simpler pyrazole core of the target compound .
- The amine group in 1-benzyl-3-methyl-1H-pyrazol-5-amine facilitates nucleophilic reactions, enabling its use as a building block for bioactive molecules, such as kinase inhibitors described in structure-based drug design studies .
Synthetic Efficiency :
- The target compound’s synthesis achieves a 98% yield under mild conditions, outperforming more complex analogs like A-674563, which require multi-step protocols .
- The free base (CAS: 1134-82-3) is priced lower (€191–€483 per 50–500 mg) than the hydrochloride salt (€434–€1,221 per 100 mg–2 g), reflecting added purification steps for the salt form .
Stability and Handling :
- The hydrochloride salt enhances stability during storage compared to the free base, which may degrade under humid conditions .
Research Implications
- The simplicity of this compound makes it a preferred intermediate for high-throughput medicinal chemistry, whereas bulkier analogs (e.g., A-674563) are reserved for targeted kinase studies .
- Structural variations (e.g., phenyl vs. methyl substituents) allow tunable interactions with biological targets, highlighting the pyrazole scaffold’s adaptability in drug discovery .
Biological Activity
1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a benzyl group and a methyl group attached to the pyrazole ring. This structural arrangement enhances its chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C11H13N3·HCl |
| Molecular Weight | 225.70 g/mol |
| Solubility | Soluble in water and organic solvents |
| Toxicity | Harmful if swallowed; causes skin irritation |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, modulating their activity. For instance, it interacts with proteases, affecting their enzymatic functions.
- Cell Signaling Modulation : It influences cellular processes by altering cell signaling pathways and gene expression, which can lead to changes in cellular behavior and metabolism.
- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Lung Cancer (A549) : IC50 values indicating growth inhibition were reported as low as 36.12 µM .
- Breast Cancer (MDA-MB-231) : The compound exhibited notable cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Bacterial Inhibition : It has demonstrated effectiveness against several bacterial strains, indicating potential use in treating bacterial infections.
- Fungal Activity : Preliminary studies suggest antifungal properties that warrant further exploration for therapeutic applications in fungal infections.
Study on Antitumor Activity
A study involving the synthesis and evaluation of various pyrazole derivatives, including this compound, revealed significant antitumor activity across multiple cancer types. The findings indicated that compounds with the pyrazole scaffold could effectively inhibit tumor growth in vitro and in vivo models .
Enzyme Interaction Studies
Research focusing on the interaction of this compound with specific enzymes demonstrated its ability to modulate enzyme activity significantly. For example, binding studies indicated that it could act as an inhibitor for certain proteases, which are critical in various biological processes including cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
